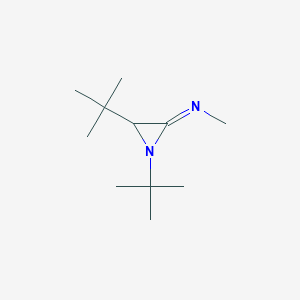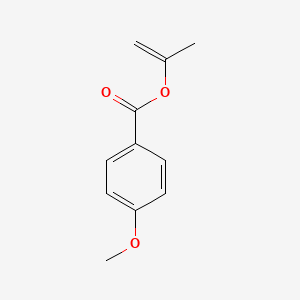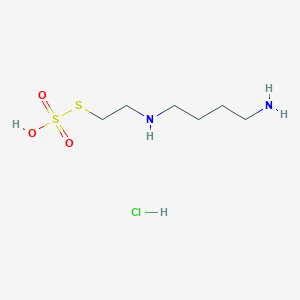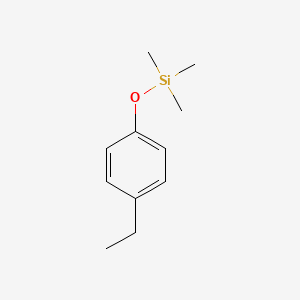
Silane, (4-ethylphenoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (4-ethylphenoxy)trimethyl-: is an organosilicon compound with the molecular formula C₁₁H₁₈OSi and a molecular weight of 194.3455 g/mol . This compound is known for its unique chemical structure, which includes a silane group bonded to a 4-ethylphenoxy group. It is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (4-ethylphenoxy)trimethyl- typically involves the reaction of 4-ethylphenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows:
4-ethylphenol+trimethylchlorosilane→Silane, (4-ethylphenoxy)trimethyl-+HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound .
Industrial Production Methods: In industrial settings, the production of Silane, (4-ethylphenoxy)trimethyl- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (4-ethylphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Hydride donors like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, (4-ethylphenoxy)trimethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in surface modification and as a coupling agent in polymer chemistry .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems .
Industry: Industrially, Silane, (4-ethylphenoxy)trimethyl- is used in the production of adhesives, sealants, and coatings.
Wirkmechanismus
The mechanism of action of Silane, (4-ethylphenoxy)trimethyl- involves its ability to form strong covalent bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can then react with other compounds to form stable siloxane bonds. This property is particularly useful in surface modification and adhesion applications .
Vergleich Mit ähnlichen Verbindungen
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Phenyltrimethylsilane
Comparison: Silane, (4-ethylphenoxy)trimethyl- is unique due to the presence of the 4-ethylphenoxy group, which imparts specific reactivity and stability. Compared to other similar compounds, it offers enhanced performance in surface modification and adhesion applications .
Eigenschaften
CAS-Nummer |
17993-90-7 |
|---|---|
Molekularformel |
C11H18OSi |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
(4-ethylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-5-10-6-8-11(9-7-10)12-13(2,3)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
KIEPAPDECCHXNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

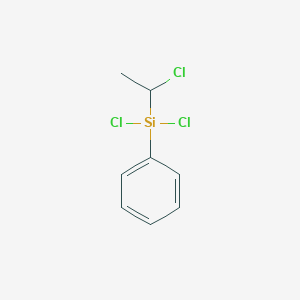
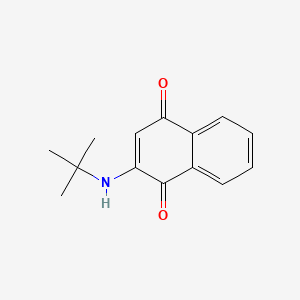
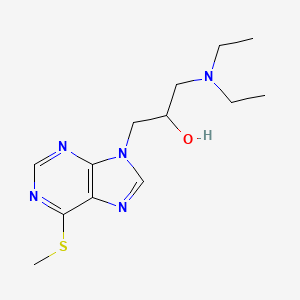
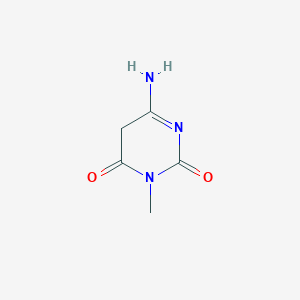

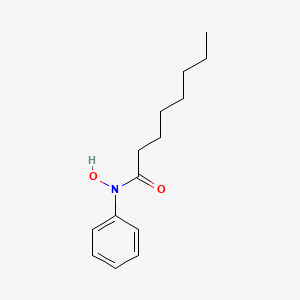
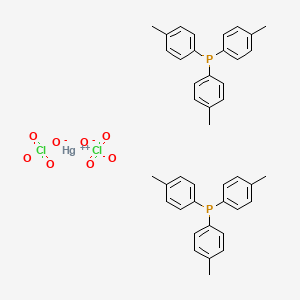
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
